Cas no 56133-87-0 (2-(2,3,6-trichlorophenyl)ethan-1-amine)

2-(2,3,6-Trichlorophenyl)ethan-1-amine is a chlorinated aromatic amine with a phenyl ring substituted at the 2, 3, and 6 positions, coupled with an ethylamine side chain. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals. The trichlorophenyl moiety enhances stability and influences electronic properties, facilitating selective functionalization. Its amine group allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing compounds. The compound’s defined stereochemistry and purity are critical for consistent performance in specialized applications. Suitable for controlled reactions, it is often utilized in research and industrial settings requiring precise molecular modifications.
2-(2,3,6-trichlorophenyl)ethan-1-amine structure
56133-87-0 structure
Product Name:2-(2,3,6-trichlorophenyl)ethan-1-amine
CAS No:56133-87-0
MF:C8H8Cl3N
MW:224.514819145203
CID:4038007
PubChem ID:19704096
Update Time:2025-06-08

2-(2,3,6-trichlorophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine, 2,3,6-trichloro-
    • 2-(2,3,6-trichlorophenyl)ethan-1-amine
    • 56133-87-0
    • 2-(2,3,6-TRICHLOROPHENYL)ETHANAMINE
    • 2,3,6-Trichlorobenzeneethanamine
    • DTXSID901302664
    • SCHEMBL6953644
    • Inchi: 1S/C8H8Cl3N/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3-4,12H2
    • InChI Key: RCOKLVNTQNCYKX-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1CCN)Cl)Cl

Computed Properties

  • Exact Mass: 222.972232Da
  • Monoisotopic Mass: 222.972232Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

2-(2,3,6-trichlorophenyl)ethan-1-amine Pricemore >>

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Additional information on 2-(2,3,6-trichlorophenyl)ethan-1-amine

Introduction to 2-(2,3,6-trichlorophenyl)ethan-1-amine (CAS No. 56133-87-0)

2-(2,3,6-trichlorophenyl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 56133-87-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzene ring substituted with three chlorine atoms at the 2, 3, and 6 positions, combined with an amine functional group at the ethyl chain, exhibits unique chemical properties that make it a subject of interest in various scientific applications.

The structural configuration of 2-(2,3,6-trichlorophenyl)ethan-1-amine contributes to its reactivity and potential utility in synthetic chemistry. The presence of multiple chlorine atoms enhances its electrophilic character, making it a valuable intermediate in the synthesis of more complex molecules. This feature has been leveraged in the development of novel pharmaceutical agents and agrochemicals, where such intermediates play a crucial role in constructing biologically active scaffolds.

In recent years, there has been growing interest in exploring the pharmacological potential of chlorinated aromatic amines. Studies have demonstrated that compounds with similar structural motifs can interact with biological targets in diverse ways, often leading to inhibitory or modulatory effects on cellular processes. 2-(2,3,6-trichlorophenyl)ethan-1-amine is no exception and has been investigated for its possible role in modulating enzyme activity and receptor binding.

One of the most compelling areas of research involving 2-(2,3,6-trichlorophenyl)ethan-1-amine is its application as a precursor in the synthesis of bioactive molecules. Researchers have utilized this compound to develop potential therapeutic agents targeting various diseases. For instance, its structural framework has been modified to create derivatives with enhanced binding affinity to specific biological receptors. These derivatives are being evaluated for their efficacy in preclinical models, offering promising avenues for future drug development.

The synthesis of 2-(2,3,6-trichlorophenyl)ethan-1-amine itself is an intriguing process that highlights the versatility of organic transformations. The introduction of chlorine atoms into the benzene ring typically involves chlorination reactions, which can be selectively performed under controlled conditions to achieve the desired substitution pattern. The subsequent functionalization at the ethyl chain via an amine group adds another layer of complexity to the synthesis but also opens up possibilities for further derivatization.

From a computational chemistry perspective, 2-(2,3,6-trichlorophenyl)ethan-1-amine has been studied to understand its molecular interactions and mechanistic pathways. Advanced computational methods have allowed researchers to predict how this compound might behave in different environments and how it could interact with biological targets at the molecular level. These insights are crucial for designing experiments and optimizing synthetic routes.

The environmental impact of using 2-(2,3,6-trichlorophenyl)ethan-1-amine as an intermediate also deserves consideration. While chlorinated aromatic compounds are valuable in synthetic chemistry, their handling requires careful attention to environmental safety protocols. Efforts are ongoing to develop greener synthetic methods that minimize waste and reduce hazardous byproducts. This aligns with broader trends in sustainable chemistry aimed at making chemical processes more environmentally friendly.

In conclusion,2-(2,3,6-trichlorophenyl)ethan-1-amine (CAS No. 56133-87-0) represents a fascinating compound with diverse applications in pharmaceutical research and chemical synthesis. Its unique structure and reactivity make it a valuable building block for developing novel bioactive molecules. As research continues to uncover new possibilities for this compound and its derivatives,2-(2,3,6-trichlorophenyl)ethan-1-amine is poised to remain an important player in both academic and industrial settings.

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